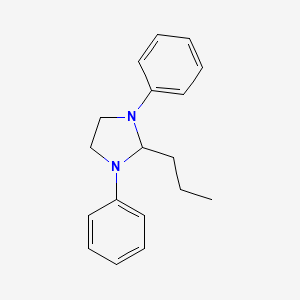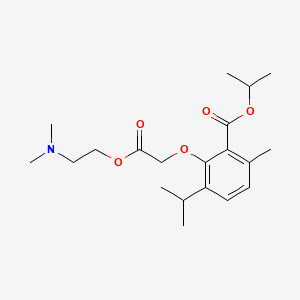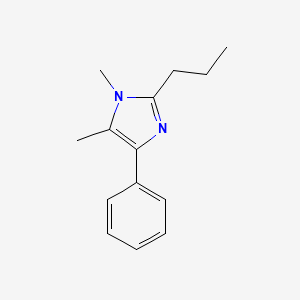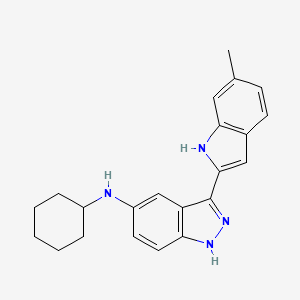
D-Valine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Valine-d8: is a deuterium-labeled version of D-Valine, an enantiomer of L-Valine. L-Valine is one of the twenty proteinogenic amino acids and is essential for human health. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and pharmacokinetics due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Microbial Asymmetric Degradation: This method involves the microbial degradation of DL-Valine, where specific microbes selectively degrade one enantiomer, leaving the desired D-Valine.
Microbial Stereoselective Hydrolysis: This approach uses D-aminoacylase to hydrolyze N-acyl-DL-Valine, selectively producing D-Valine.
Microbial Specific Hydrolysis: This method involves the hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase to produce D-Valine.
Industrial Production Methods: Industrial production of D-Valine-d8 typically involves the use of deuterated reagents and solvents in the above microbial processes to incorporate deuterium into the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: D-Valine-d8 can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: D-Valine-d8 is used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism .
Biology: In biological research, it helps in studying protein synthesis and degradation, as well as the role of amino acids in cellular functions .
Medicine: this compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs. It helps in understanding drug interactions and optimizing drug formulations .
Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. It serves as an intermediate in the production of antibiotics and pesticides .
Mécanisme D'action
D-Valine-d8 exerts its effects by participating in the same biochemical pathways as D-Valine. The deuterium labeling allows for the tracking and quantification of these pathways. It interacts with enzymes and proteins involved in amino acid metabolism, providing insights into their function and regulation .
Comparaison Avec Des Composés Similaires
L-Valine-d8: The deuterium-labeled version of L-Valine, used in similar metabolic and pharmacokinetic studies.
DL-Valine-d8: A racemic mixture of deuterium-labeled D-Valine and L-Valine, used in studies requiring both enantiomers.
L-Leucine-d7: Another deuterium-labeled amino acid used in metabolic studies.
Uniqueness: D-Valine-d8 is unique due to its specific labeling and the ability to provide detailed insights into the metabolic pathways of D-Valine. Its high isotopic purity and stability make it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
125.20 g/mol |
Nom IUPAC |
(2R)-2,3,4,4,4-pentadeuterio-3-(deuteriomethyl)-2-(dideuterioamino)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1/i1D,2D3,3D,4D/hD2/t3?,4- |
Clé InChI |
KZSNJWFQEVHDMF-WIILFAAISA-N |
SMILES isomérique |
[2H]CC([2H])([C@]([2H])(C(=O)O)N([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CC(C)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)
![2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B13941891.png)










![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B13941932.png)

